2-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-5-methylpyrimidine 2-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-5-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2548991-82-6
VCID: VC11832558
InChI: InChI=1S/C19H21N5OS/c1-13-11-20-19(21-12-13)24-9-7-14(8-10-24)17-22-23-18(26-17)15-5-3-4-6-16(15)25-2/h3-6,11-12,14H,7-10H2,1-2H3
SMILES: CC1=CN=C(N=C1)N2CCC(CC2)C3=NN=C(S3)C4=CC=CC=C4OC
Molecular Formula: C19H21N5OS
Molecular Weight: 367.5 g/mol

2-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-5-methylpyrimidine

CAS No.: 2548991-82-6

Cat. No.: VC11832558

Molecular Formula: C19H21N5OS

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-5-methylpyrimidine - 2548991-82-6

Specification

CAS No. 2548991-82-6
Molecular Formula C19H21N5OS
Molecular Weight 367.5 g/mol
IUPAC Name 2-(2-methoxyphenyl)-5-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,3,4-thiadiazole
Standard InChI InChI=1S/C19H21N5OS/c1-13-11-20-19(21-12-13)24-9-7-14(8-10-24)17-22-23-18(26-17)15-5-3-4-6-16(15)25-2/h3-6,11-12,14H,7-10H2,1-2H3
Standard InChI Key VOSXEUPEDQLOMD-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1)N2CCC(CC2)C3=NN=C(S3)C4=CC=CC=C4OC
Canonical SMILES CC1=CN=C(N=C1)N2CCC(CC2)C3=NN=C(S3)C4=CC=CC=C4OC

Introduction

Structural Analysis

The compound includes several key structural elements:

  • Piperidine Ring: This is a six-membered ring containing one nitrogen atom, which is commonly found in many biologically active compounds.

  • Thiadiazole Moiety: Thiadiazoles are known for their electron-withdrawing properties, which can influence the reactivity and biological activity of the compound.

  • Pyrimidine Ring: Pyrimidines are fundamental components of nucleic acids and have been explored for various therapeutic applications.

  • 2-Methoxyphenyl Group: This group contributes to the lipophilicity of the compound, potentially enhancing its ability to interact with biological membranes.

Synthesis and Chemical Reactivity

While specific synthesis pathways for 2-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-5-methylpyrimidine are not detailed, compounds with similar structures often involve multi-step syntheses. These typically include reactions such as nucleophilic substitutions and electrophilic additions, taking advantage of the electron-withdrawing nature of the thiadiazole ring.

Biological Activity and Potential Applications

Compounds containing thiadiazole and pyrimidine rings have been studied for their antimicrobial, antiviral, and anticancer properties. The presence of a piperidine ring may also suggest potential applications in the central nervous system or as part of therapeutic agents targeting specific receptors.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamideC₂₆H₂₃N₃O₂SThiadiazole and diphenylpropanamide moieties
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl 2-methoxybenzoate hemihydrateC₁₇H₁₄N₂O₄S·0.5H₂OThiadiazole with methoxyphenyl groups
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamideC₁₆H₁₆N₅O₂S₂Thiadiazole with triazole and acetamide functionalities

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